molecular formula C8H6BrNO2 B3116522 5-Amino-6-bromo-1(3H)-isobenzofuranone CAS No. 217196-49-1

5-Amino-6-bromo-1(3H)-isobenzofuranone

Cat. No. B3116522
M. Wt: 228.04 g/mol
InChI Key: KMAINKMYXGXMMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-6-bromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one is a chemical compound with the CAS Number: 24786-52-5 . It has a molecular weight of 256.1 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name of the compound is 5-amino-6-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one . The InChI code is 1S/C9H10BrN3O/c1-12-7-3-5 (10)6 (11)4-8 (7)13 (2)9 (12)14/h3-4H,11H2,1-2H3 .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Microbial Quorum Sensing Inhibition

5-Amino-6-bromo-1(3H)-isobenzofuranone has been utilized in the synthesis of compounds with potential to interfere with microbial communication and biofilm formation. For example, derivatives such as 5-(bromomethylene)furan-2(5H)-ones and 3-(bromomethylene)isobenzofuran-1(3H)-ones were investigated for their ability to disrupt the microbial quorum sensing, specifically targeting Staphylococcus epidermidis (Benneche et al., 2008).

Role in Synthesis of Other Compounds

This compound has also been instrumental in the synthesis of various heterocycles. A study showcased the direct synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through regioselective 5-exo-dig bromocyclization, highlighting its versatility in chemical transformations (Zheng et al., 2019).

Photophysical Properties

Research has also delved into the photophysical properties of derivatives of 5-amino-6-bromo-1(3H)-isobenzofuranone. Studies suggest that these derivatives exhibit specific fluorescence behaviors, which are significantly influenced by the proton-donating ability of the solvent, indicating potential applications in fluorescent materials and sensors (Nikolov & Timtcheva, 2000).

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) .

properties

IUPAC Name

5-amino-6-bromo-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-6-2-5-4(1-7(6)10)3-12-8(5)11/h1-2H,3,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAINKMYXGXMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2C(=O)O1)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-6-bromo-1(3H)-isobenzofuranone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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